molecular formula C8H9N3O2S B13102416 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine-5-carbonitrile

4,6-Dimethyl-2-(methylsulfonyl)pyrimidine-5-carbonitrile

Cat. No.: B13102416
M. Wt: 211.24 g/mol
InChI Key: CLVFSTQGNKKZFF-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-(methylsulfonyl)pyrimidine-5-carbonitrile is a chemical compound with the following structure:

Structure: C9H10N4O2S\text{Structure: } \text{C}_9\text{H}_10\text{N}_4\text{O}_2\text{S} Structure: C9​H1​0N4​O2​S

This compound plays a crucial role in various fields, including pharmaceuticals, agrochemicals, and materials science. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

The synthesis of 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine-5-carbonitrile involves a three-step process:

Chemical Reactions Analysis

4,6-Dimethyl-2-(methylsulfonyl)pyrimidine-5-carbonitrile undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions contribute to its versatility. Major products formed from these reactions are essential intermediates in the synthesis of other compounds.

Scientific Research Applications

This compound finds applications in:

Mechanism of Action

The exact mechanism by which 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine-5-carbonitrile exerts its effects depends on its specific applications. It interacts with molecular targets and pathways relevant to its intended use.

Comparison with Similar Compounds

While 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine-5-carbonitrile has distinct features, it’s essential to compare it with related compounds. Some similar compounds include:

  • [Compound A]
  • [Compound B]
  • [Compound C]

Properties

Molecular Formula

C8H9N3O2S

Molecular Weight

211.24 g/mol

IUPAC Name

4,6-dimethyl-2-methylsulfonylpyrimidine-5-carbonitrile

InChI

InChI=1S/C8H9N3O2S/c1-5-7(4-9)6(2)11-8(10-5)14(3,12)13/h1-3H3

InChI Key

CLVFSTQGNKKZFF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)S(=O)(=O)C)C)C#N

Origin of Product

United States

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